5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethoxyphenyl, dimethylthiazole, and dimethylamino groups through various coupling reactions. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nitric acid, sulfuric acid, halogens
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H29N3O5S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H29N3O5S/c1-13-22(32-14(2)24-13)20(27)18-19(16-12-15(30-5)8-9-17(16)31-6)26(23(29)21(18)28)11-7-10-25(3)4/h8-9,12,19,28H,7,10-11H2,1-6H3 |
InChI Key |
JEAPAEQZDRYMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=C(C=CC(=C3)OC)OC)CCCN(C)C)O |
Origin of Product |
United States |
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